

Application Notes: Cell Cycle Analysis Following Diazonamide Treatment

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Compound of Interest

Compound Name:	Danca
CAS No.:	107408-10-6
Cat. No.:	B1219486

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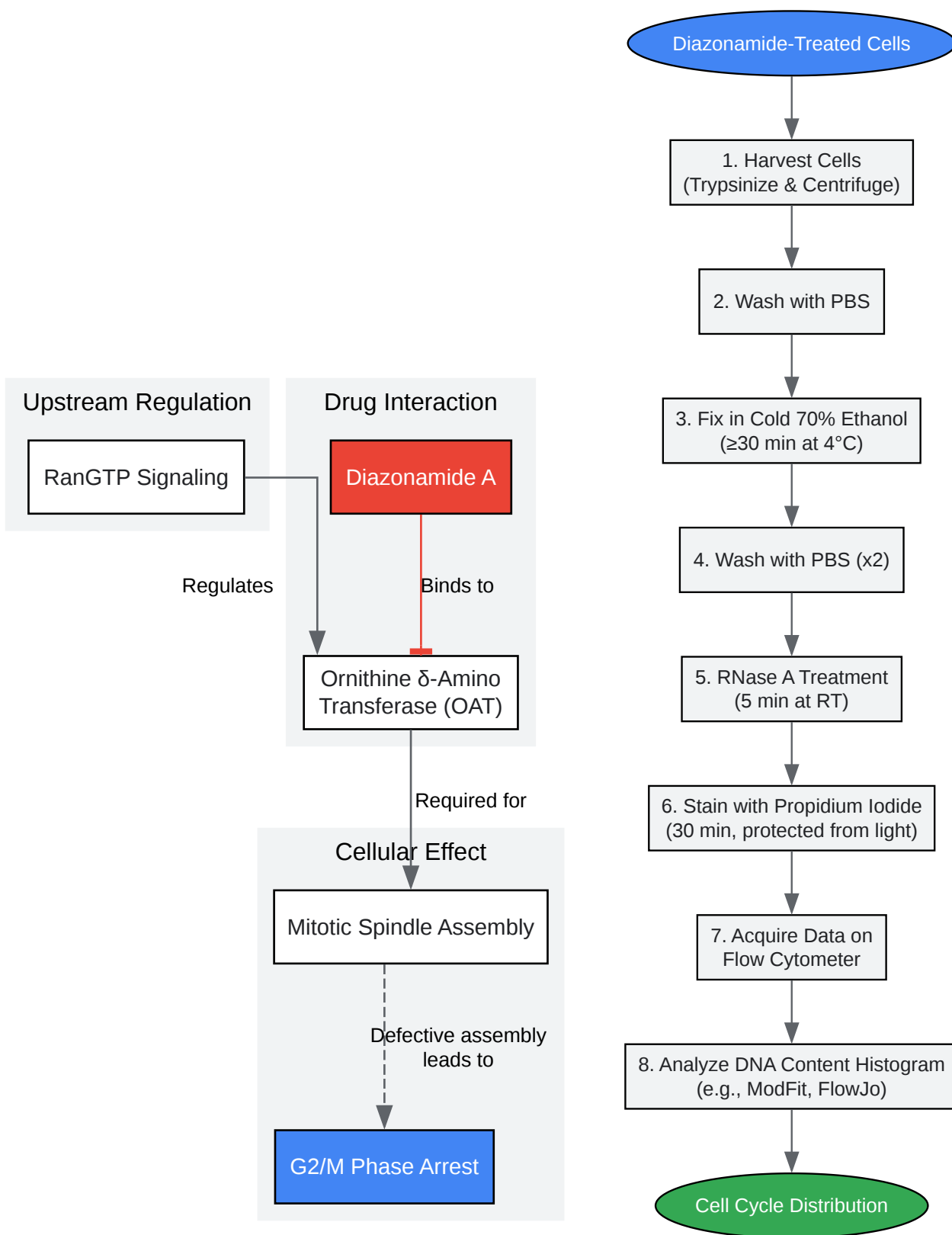
Introduction

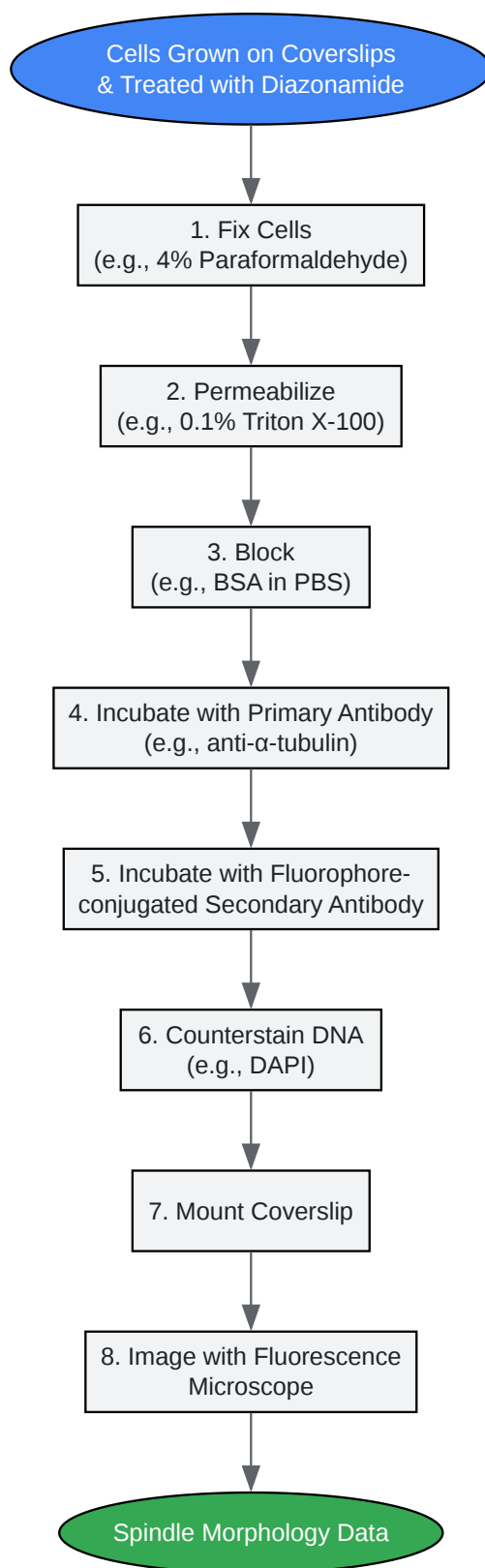
Diazonamides, originally isolated from the marine ascidian *Diazona angulata*, are a class of potent antimitotic agents that have garnered significant interest in cancer research.[1][2] These compounds and their synthetic analogs induce a robust cell cycle arrest at the G2/M transition phase in a variety of human cancer cell lines.[3][4][5] The primary mechanism of action for Diazonamide A involves a unique interaction with ornithine δ -amino transferase (OAT), a mitochondrial enzyme not previously implicated in mitosis.[3][6][7] This interaction, which does not inhibit OAT's enzymatic activity, disrupts the proper formation of the mitotic spindle, leading to cell division failure and subsequent cell death.[1][3][4] Newer synthetic analogs, such as DZ-2384, have been developed to enhance efficacy and reduce the neurotoxicity often associated with other microtubule-targeting agents.[8][9]

These application notes provide detailed protocols for researchers and drug development professionals to study the effects of diazonamide treatment on the cell cycle, utilizing techniques such as flow cytometry for DNA content analysis, western blotting for mitotic marker detection, and immunofluorescence for spindle morphology visualization.

Proposed Signaling Pathway and Mechanism of Action

The antimitotic activity of Diazonamide A is initiated by its binding to the mitochondrial enzyme Ornithine δ -Amino Transferase (OAT).[3][6] This interaction is upstream of mitotic spindle assembly and appears to be regulated by the RanGTP signaling pathway, which is crucial for releasing spindle assembly factors.[3][4] The binding of diazonamide to OAT disrupts a novel, yet to be fully elucidated, function of OAT in mitosis, leading to the formation of defective mono- or multipolar spindles.[3][4] This failure in proper spindle assembly triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[4][10]





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